molecular formula C21H32BNO5 B13140368 Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate CAS No. 1131220-85-3

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate

Cat. No.: B13140368
CAS No.: 1131220-85-3
M. Wt: 389.3 g/mol
InChI Key: HZGAGXLTLIAHJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a phenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing boron can enhance the efficacy of drugs used in cancer therapy. Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate has been studied for its ability to act as a boron-containing drug candidate that can potentially improve the selectivity and potency of anticancer agents.

Drug Delivery Systems

The incorporation of boron into drug delivery systems has shown promise in targeted therapies. The unique structure of this compound allows for modification that can facilitate the delivery of therapeutic agents directly to tumor sites. This specificity could minimize side effects associated with conventional chemotherapy.

Case Study: Boron Neutron Capture Therapy (BNCT)

In BNCT research, compounds similar to this compound have been evaluated for their effectiveness in selectively accumulating in tumor cells and enhancing radiation damage to cancerous tissues while sparing healthy cells.

Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its boron-containing structure can impart unique mechanical and thermal properties to polymer matrices.

Photonic Materials

Research has suggested that boron-dioxaborolane derivatives can be utilized in the development of photonic materials due to their ability to modify light propagation properties. The integration of this compound into photonic devices could lead to enhanced performance metrics.

Reaction Mechanisms

This compound can undergo various chemical transformations such as oxidation and coupling reactions. Its versatility makes it a valuable reagent in synthetic pathways aimed at constructing complex organic molecules.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel morpholine derivatives that exhibit biological activity against specific pathogens. The reaction conditions were optimized to maximize yield and purity.

Data Table: Reaction Conditions for Synthesis

Reaction TypeConditionYield (%)
OxidationKMnO₄ in AcOH85
Coupling with Aryl HalidesPd(PPh₃)₂Cl₂ catalyst90

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The phenyl group can participate in π-π interactions, while the morpholine ring can enhance the compound’s solubility and stability .

Biological Activity

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring substituted with a tert-butyl group and a dioxaborolane moiety. The presence of these functional groups contributes to its biological properties.

Molecular Formula: C18H25BN2O4
Molecular Weight: 344.22 g/mol
CAS Number: 1021918-86-4

Research indicates that compounds containing boron and morpholine structures often exhibit significant biological activities due to their ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition: Compounds like this have been shown to inhibit specific enzymes linked to cancer progression and other diseases.
  • Cellular Uptake: The morpholine structure enhances the lipophilicity of the compound, facilitating better cell membrane permeability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity. For instance:

  • In vitro Studies: The compound showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.1 µM to 1 µM depending on the specific cancer type (e.g., breast cancer cell lines) .
Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.12
HeLa (Cervical)0.15
A549 (Lung)0.20

Mechanisms of Anticancer Activity

The anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: It has been observed to arrest the cell cycle at the G2/M phase.
  • Inhibition of Metastasis: In vivo studies indicated a reduction in metastatic nodules in mouse models when treated with this compound .

Study on Breast Cancer Cells

A notable study evaluated the effects of this compound on MDA-MB-231 cells:

  • Design: Mice were inoculated with MDA-MB-231 cells and treated with varying doses of the compound.
  • Results: A significant reduction in tumor size was noted compared to control groups (p < 0.05), suggesting strong antitumor activity.

Properties

CAS No.

1131220-85-3

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxylate

InChI

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-12-13-25-17(14-23)15-8-10-16(11-9-15)22-27-20(4,5)21(6,7)28-22/h8-11,17H,12-14H2,1-7H3

InChI Key

HZGAGXLTLIAHJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CN(CCO3)C(=O)OC(C)(C)C

Origin of Product

United States

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